

Application of Naphthol AS-BI in Flow Cytometry Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

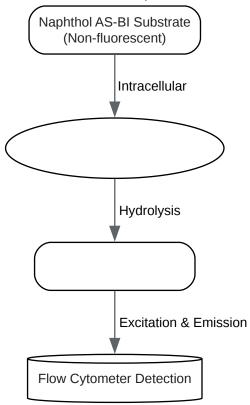
Naphthol AS-BI [7-bromo-3-hydroxy-2-naphtho-o-anisidine] is a valuable substrate for the in situ measurement of various hydrolase activities within single cells using flow cytometry. Its application is particularly prominent in the detection of β -glucuronidase and acid phosphatase activity. Upon enzymatic cleavage, Naphthol AS-BI releases a fluorescent product that is retained within the cell, allowing for the quantification of enzyme activity on a cell-by-cell basis. This powerful technique enables the analysis of cellular heterogeneity and the correlation of enzyme activity with other cellular parameters such as cell cycle phase.

Principle of the Assay

The fundamental principle of using **Naphthol AS-BI** in flow cytometry lies in the enzymatic hydrolysis of a non-fluorescent substrate into a fluorescent product. Intracellular enzymes, such as β -glucuronidase or phosphatase, cleave the respective conjugate from **Naphthol AS-BI**. The resulting **Naphthol AS-BI** product is fluorescent and can be excited by a standard laser on a flow cytometer, with the emitted fluorescence being proportional to the enzymatic activity within the cell.

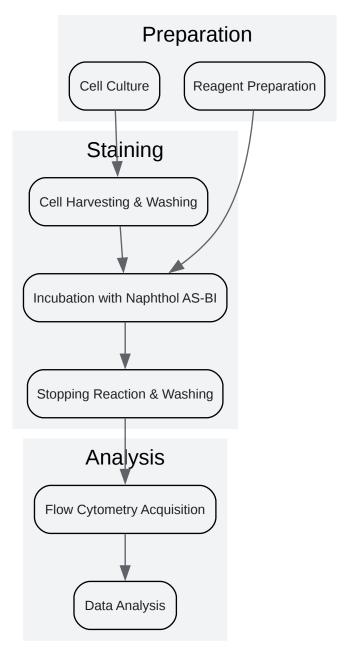


Enzymatic Reaction of Naphthol AS-BI Substrate





Experimental Workflow



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• To cite this document: BenchChem. [Application of Naphthol AS-BI in Flow Cytometry Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666724#application-of-naphthol-as-bi-in-flow-cytometry-analysis]



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